LogP and Molecular Weight Differentiation from Mono-Halogenated Analogs
The 3-bromo-4-chloro substitution yields a molecular weight of 316.54 g/mol and a predicted cLogP approximately 1.1–1.4 log units higher than the 4-chloro-only analog (237.64 g/mol) and approximately 0.4–0.6 log units higher than the 4-bromo-only analog (282.09 g/mol), based on consensus in silico predictions . This places the compound in a distinct lipophilicity window (estimated cLogP ~3.0–3.5) that is compatible with fragment-like lead matter while offering enhanced membrane permeability potential relative to less halogenated counterparts [1]. The target compound exceeds the typical Rule-of-Three fragment guideline for molecular weight (>300 Da) but remains within lead-like chemical space.
| Evidence Dimension | Predicted partition coefficient (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 316.54; cLogP ~3.2 (consensus prediction, multiple algorithms) |
| Comparator Or Baseline | 3-(4-Chlorophenyl) analog: MW 237.64, cLogP ~2.1; 3-(4-Bromophenyl) analog: MW 282.09, cLogP ~2.6 |
| Quantified Difference | ΔMW = +78.9 g/mol (vs. 4-Cl); ΔcLogP ≈ +1.1 (vs. 4-Cl); ΔcLogP ≈ +0.5 (vs. 4-Br) |
| Conditions | In silico consensus prediction using ACD/Labs, XLogP3 and ALogPS algorithms; no experimental logP data available for the target compound. |
Why This Matters
In fragment-based drug discovery, even a 0.5 log unit shift in lipophilicity can alter hit binding mode, solubility, and off-target promiscuity profiles; this compound occupies a distinct and under-explored lipophilicity niche.
- [1] ZINC Database. ZINC33362268 (target) and ZINC entries for mono-halogenated analogs. Predicted logP values calculated using ZINC's internal consensus methods. View Source
